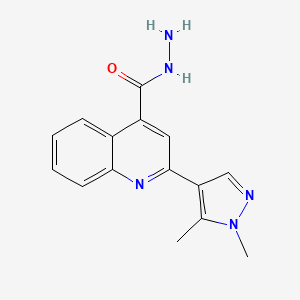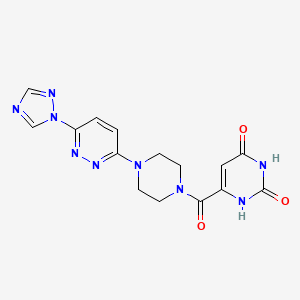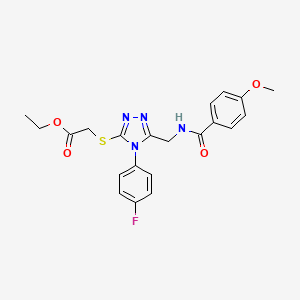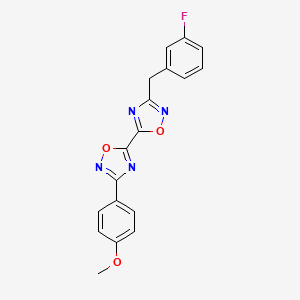
1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a multifaceted molecule that appears to be derived from a class of compounds known for their potential biological activities. The core structure of this compound is a dihydropyrimidinone ring, which is a common scaffold in medicinal chemistry due to its presence in several bioactive molecules.
Synthesis Analysis
The synthesis of related dihydropyrimidinone compounds has been reported using a one-pot cyclocondensation approach, which involves the reaction of aldehydes with β-keto esters and urea or thiourea. For instance, a series of 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones were synthesized using strontium chloride hexahydrate as a catalyst . Similarly, the synthesis of 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones was achieved through a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of dihydropyrimidinones is characterized by a six-membered ring containing two nitrogen atoms. The presence of a 1,2,4-oxadiazole ring, as seen in the target compound, suggests additional nitrogen-containing heterocycles that could contribute to the molecule's biological activity. The structure of related compounds has been confirmed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
Dihydropyrimidinones can undergo various chemical reactions due to their reactive sites. For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamines has been shown to produce tetrahydroisoxazolopyrimidines through a tandem reaction pathway . This indicates that the compound may also participate in similar tandem reactions, leading to the formation of complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinones and their derivatives are influenced by the substituents on the core ring. Compounds in this class have shown significant antibacterial and antifungal activities, as well as cytotoxic activity against various human cancer cell lines . The presence of different functional groups, such as the isopropoxycarbonyl group or trihalomethyl group, can enhance these activities. The compound of interest, with its phenyl and oxadiazole substituents, is likely to exhibit unique properties that could be explored for potential pharmacological applications.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one derivatives have been investigated for their potential antimicrobial and antioxidant activities. Specifically, compounds derived from this chemical structure were found to exhibit good antimicrobial activity against various bacterial and fungal species. Moreover, certain derivatives showcased notable antioxidant properties, highlighting their potential in addressing oxidative stress-related issues (Dey et al., 2022). Similarly, another study focused on the antioxidant activity of some derivatives, emphasizing the potential of these compounds in combating oxidative stress-related damage (George et al., 2010).
Antitubercular and Antiprotozoal Effects
Studies have also explored the antitubercular and antiprotozoal effects of these derivatives. Certain compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential in the treatment of tuberculosis. The antiprotozoal activity was also noteworthy, offering insights into new treatment avenues for protozoal infections (Desai et al., 2016), (Dürüst et al., 2012).
Anticancer Potential
Several studies have examined the anticancer potential of this compound derivatives. These studies revealed that certain derivatives exhibit moderate cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007). Additionally, a novel series of derivatives demonstrated anticancer activities, emphasizing the significance of this chemical structure in the development of potential anticancer therapies (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-prop-2-enyl-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-14-26-15(2)18(19(23-22(26)27)16-10-6-4-7-11-16)21-24-20(25-28-21)17-12-8-5-9-13-17/h3-13,19H,1,14H2,2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTFLQHBEKVAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC=C)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

